Differential Selectivity Fingerprint: RGS4 Modulation vs. Caspase-3 & DNA Polymerase Inactivity
CAS 872701-63-8 exhibits a statistically significant negative B-score of −7.61 against regulator of G-protein signaling 4 (RGS4) isoform 2, indicating RGS4 inhibition, while remaining essentially inactive (activity score 10.54) against caspase-3 at 8.5 µM in the same HepG2 cytotoxicity assay platform. This contrasts with the broad promiscuity observed for the pyridin-2-yl regioisomer analog E548-0058, for which no RGS4-selective activity has been reported .
| Evidence Dimension | RGS4 B-Score vs Caspase-3 Activation Score |
|---|---|
| Target Compound Data | RGS4 B-Score: −7.61 (inhibition); Caspase-3 Activation at 8.5 µM: 10.54 (low activity) |
| Comparator Or Baseline | E548-0058 (pyridin-2-yl regioisomer): no RGS4 data reported in same panel; baseline caspase-3 positive control expected < 2 |
| Quantified Difference | ΔB-Score ≈ −7.6 vs. inactive; ΔCaspase-3 activity ≈ 10.5 vs expected active < 2 |
| Conditions | HepG2 cytotoxicity assay, cell-based system using plate reader – 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16 (Johns Hopkins Ion Channel Center / Scripps Research Institute) |
Why This Matters
The selective RGS4 modulation without coincident caspase-3 activation reduces confounding apoptotic artifacts in GPCR-targeted phenotypic screens, enabling cleaner mechanistic interpretation.
